Comparative Lipophilicity: Increased LogP of (2-Fluorophenyl)methanesulfonyl fluoride vs. Unsubstituted PMSF
The target compound, (2-Fluorophenyl)methanesulfonyl fluoride, exhibits a higher computed lipophilicity (XLogP3 = 1.9) compared to the widely used serine protease inhibitor PMSF (Phenylmethylsulfonyl fluoride, XLogP3 = 1.6) [1][2]. This quantifiable difference is attributed to the addition of an ortho-fluorine atom on the phenyl ring, which increases the overall hydrophobicity of the molecule.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | Phenylmethylsulfonyl fluoride (PMSF) with XLogP3 = 1.6 |
| Quantified Difference | +0.3 units |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
A higher LogP value can translate to improved membrane permeability and cellular uptake, a critical parameter for the efficacy of intracellular-targeting covalent probes and drug candidates.
- [1] PubChem. (2-Fluorophenyl)methanesulfonyl fluoride. Compound Summary for CID 115018871. Computed by XLogP3 3.0 (PubChem release 2025.04.14). View Source
- [2] PubChem. Phenylmethylsulfonyl fluoride. Compound Summary for CID 4784. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
